3-Allylpyrrolidin-2-one
Overview
Description
3-Allylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with an allyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
3-Allylpyrrolidin-2-one, a derivative of pyrrolidin-2-one, is a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-ones are known to have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . This suggests that they may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that pyrrolidin-2-ones are rapidly absorbed but slowly metabolized . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
It’s known that pyrrolidin-2-ones have various significant biological activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that the selectivity of pyrrolidin-2-ones can be easily tuned by using a specific oxidant and additive . This suggests that the action of this compound may also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
3-Allylpyrrolidin-2-one, as a derivative of pyrrolidin-2-one, is a five-membered heterocycle and can be a versatile lead compound for designing powerful bioactive agents .
Cellular Effects
Pyrrolidin-2-one derivatives have been associated with diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Therefore, it is plausible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylpyrrolidin-2-one typically involves the cyclization of N-allyl-substituted amides. One common method is the intramolecular cyclization of N-allyl-2-aminoacetamides under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, leading to the formation of the desired lactam ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Allylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
3-Allylpyrrolidin-2-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty polymers and materials with unique mechanical properties.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the allyl group, resulting in different reactivity and biological activity.
3-Iodopyrrolidin-2-one: Contains an iodine atom instead of an allyl group, leading to distinct chemical properties and applications.
N-Methylpyrrolidin-2-one: Features a methyl group on the nitrogen atom, altering its solubility and reactivity.
Uniqueness: 3-Allylpyrrolidin-2-one is unique due to the presence of the allyl group, which imparts specific reactivity patterns and potential for diverse applications. The allyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-prop-2-enylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-5-8-7(6)9/h2,6H,1,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPYDMSBIAVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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